

An In-depth Technical Guide to 4-Hydroxy-3-methoxy-beta-nitrostyrene

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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxy-beta-nitrostyrene

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Introduction

4-Hydroxy-3-methoxy-beta-nitrostyrene, a derivative of vanillin, is a phenolic β -nitrostyrene that serves as a critical intermediate in organic synthesis and a molecule of significant interest in medicinal chemistry.[1] Its structure, featuring a conjugated system with an electron-withdrawing nitro group, makes it a versatile precursor for a variety of pharmaceuticals and fine chemicals.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its potential applications in drug development.

Chemical and Physical Properties

4-Hydroxy-3-methoxy-beta-nitrostyrene, also known as 2-Methoxy-4-(2-nitrovinyl)phenol, presents as yellow or brown crystals.[1][3] It is characterized by the following properties:

Property	Value	Source(s)
Molecular Formula	C9H9NO4	[3][4]
Molecular Weight	195.17 g/mol	[1][4]
Melting Point	168-172 °C	[1][3][4]
Boiling Point	347°C at 760 mmHg	[3]
Density	1.308 g/cm ³	[3]
CAS Number	6178-42-3	[1][4]

The presence of both a hydroxyl and a nitro group on the aromatic ring system influences its chemical reactivity and biological interactions.

Synthesis and Characterization

The primary method for synthesizing **4-Hydroxy-3-methoxy-beta-nitrostyrene** is the Henry-Knoevenagel condensation reaction between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and nitromethane.[2][5] The choice of catalyst and reaction conditions can significantly impact the yield and purity.

Mechanism of Synthesis: The Henry Reaction

The reaction proceeds via a nitroaldol addition followed by dehydration.[5]

- Deprotonation: A base, such as ammonium acetate or an amine, removes an acidic alpha-proton from nitromethane, forming a nucleophilic nitronate anion.[5]
- Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of vanillin. [5]
- Protonation: The resulting β -nitro alkoxide is protonated to form a β -nitro alcohol intermediate.[5]
- Dehydration: This intermediate undergoes base-catalyzed dehydration, yielding the stable, conjugated **4-Hydroxy-3-methoxy-beta-nitrostyrene**. [5]

Caption: General workflow for the synthesis of **4-Hydroxy-3-methoxy-beta-nitrostyrene**.

Experimental Protocols

This method is widely used due to its reliability and scalability.^[6]

- Materials:
 - 4-hydroxy-3-methoxybenzaldehyde (vanillin) (1.90 g, 12.5 mmol)
 - Nitromethane (25 mL)
 - Ammonium acetate (0.23 g, 3.0 mmol)
- Procedure:
 - In a 100 mL round-bottom flask, dissolve the vanillin in nitromethane.
 - Add the ammonium acetate to the solution.
 - Attach a reflux condenser and heat the mixture under reflux in an oil bath with magnetic stirring for 6 hours.^[6]
 - After reflux, remove the flask from the oil bath and allow it to cool to room temperature.
 - The excess nitromethane can be removed using a rotary evaporator to yield the crude product, which can then be purified by recrystallization.^[2]

This protocol offers a significant reduction in reaction time.^[2]

- Materials:
 - 4-hydroxy-3-methoxybenzaldehyde (vanillin) (0.46 g, 3.0 mmol)
 - Nitromethane (2.5 mL)
 - Ammonium acetate (0.06 g, 0.8 mmol)
- Procedure:

- In a 2-5 mL microwave vial, dissolve the vanillin and ammonium acetate in nitromethane. [2]
- Place the vial in a microwave reactor and heat to 150°C for 5 minutes.[2]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, transfer the mixture to a round-bottom flask and remove excess nitromethane with a rotary evaporator.[2]
- The resulting residue can be purified by recrystallization.

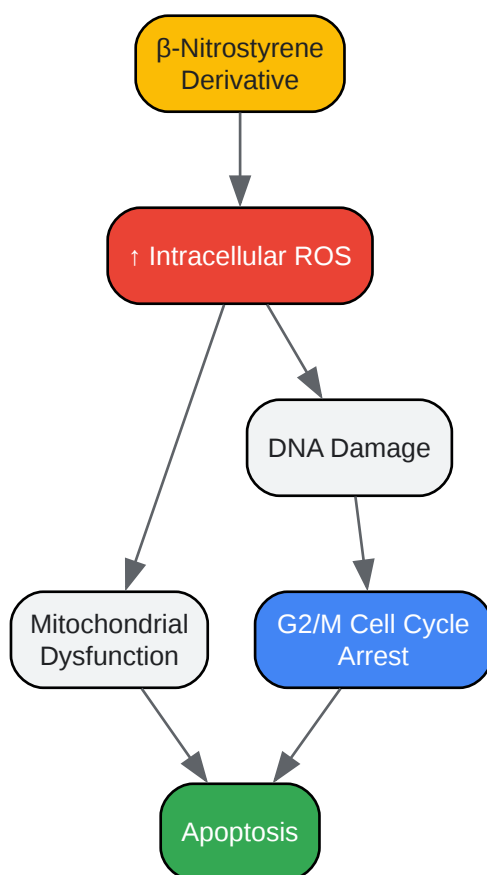
Key Biological Activities & Mechanisms of Action

Derivatives of β -nitrostyrene have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[7][8]

Anticancer Activity

The β -nitrostyrene scaffold is recognized for its potential in cancer therapy. Studies on related compounds have shown that they can suppress cell proliferation and induce apoptosis in various cancer cell lines.[7] For instance, a derivative, 3'-hydroxy-4'-methoxy- β -methyl- β -nitrostyrene (CYT-Rx20), has been shown to inhibit tumorigenesis in colorectal and lung cancer cells.[7][9][10]

- Mechanism of Action: The anticancer effects are often attributed to the induction of oxidative stress. CYT-Rx20 was found to cause an accumulation of intracellular reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[7][10] This cascade of events can trigger cell cycle arrest, typically at the G2/M phase, and ultimately lead to apoptotic cell death.[7][9] The effects of these compounds can often be reversed by pretreatment with thiol antioxidants, highlighting the critical role of ROS-mediated pathways. [7][9]



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Caption: Proposed mechanism of anticancer activity for β -nitrostyrene derivatives.

Antimicrobial Activity

β -nitrostyrene and its derivatives have shown promising activity against a range of bacteria and fungi.[11][12] Their efficacy is often more pronounced against Gram-positive bacteria.[8][13] The addition of a β -methyl group to the nitrostyrene structure has been shown to enhance antibacterial activity.[14]

- Mechanism of Action: The antimicrobial properties are linked to their electrophilic nature. The nitrovinyl group can act as a Michael acceptor, reacting with nucleophilic residues like cysteine in essential enzymes.[15] This can disrupt cellular processes and lead to cell death. Additionally, some derivatives are believed to inhibit protein tyrosine phosphatases (PTPs), which are crucial for cell signaling in microorganisms.[13][15]

Enzyme Inhibition

The structural features of **4-Hydroxy-3-methoxy-beta-nitrostyrene** and related compounds make them potential inhibitors of various enzymes.

- **Tyrosinase Inhibition:** Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation.[16] The phenolic hydroxyl group and the overall structure of vanillin derivatives are known to contribute to tyrosinase inhibitory activity.[17] While direct studies on **4-Hydroxy-3-methoxy-beta-nitrostyrene** are limited, related benzylidene derivatives have shown potent inhibition of this enzyme.[17]

Applications in Research and Drug Development

4-Hydroxy-3-methoxy-beta-nitrostyrene is a valuable building block for synthesizing more complex molecules with potential therapeutic applications.[1]

- **Precursor for Dopamine Intermediates:** It is used as an intermediate in the synthesis of catechols related to dopamine.[3]
- **Scaffold for Novel Drug Candidates:** Its demonstrated biological activities make it an attractive scaffold for developing novel anticancer and antimicrobial agents.[7][11] The synthesis of derivatives by modifying the aromatic ring or the nitroalkene side chain allows for the exploration of structure-activity relationships to optimize potency and selectivity.[8]

Safety and Toxicology

As with many reactive organic compounds, nitrostyrene derivatives require careful handling. They are generally considered irritants to the eyes, skin, and respiratory system.[3][18][19]

- **Handling Precautions:**
 - Work in a well-ventilated area or fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21]
 - Avoid inhalation of dust or vapors and contact with skin and eyes.[18][20]
 - In case of a spill, dampen the solid material with ethanol before cleanup.[18]

- Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents and bases.[18]

Conclusion

4-Hydroxy-3-methoxy-beta-nitrostyrene is a compound with significant potential, bridging the gap between simple organic precursors and complex, biologically active molecules. Its straightforward synthesis from readily available materials, combined with a rich spectrum of biological activities, makes it a subject of ongoing interest for synthetic chemists and drug discovery professionals. Further research into its mechanisms of action and the development of novel derivatives will likely uncover new therapeutic opportunities.

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